Mercury(II) azide

Description

Properties

CAS No. |

14215-33-9 |

|---|---|

Molecular Formula |

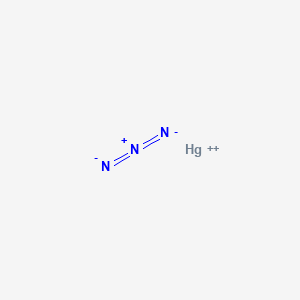

HgN3+ |

Molecular Weight |

242.61 g/mol |

IUPAC Name |

mercury(2+);azide |

InChI |

InChI=1S/Hg.N3/c;1-3-2/q+2;-1 |

InChI Key |

RNHOPGDSIQQZLN-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=[N-].[Hg+2] |

physical_description |

Crystals; [Sax] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury(II) azide can be synthesized by reacting mercury(II) nitrate with sodium azide in an aqueous solution at room temperature. The reaction is as follows:

Hg(NO3)2+2NaN3→Hg(N3)2+2NaNO3

Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions to ensure safety and purity. The process typically includes:

- Dissolving mercury(II) nitrate in water.

- Adding sodium azide solution slowly while stirring.

- Filtering the precipitated this compound.

- Washing and drying the product under controlled conditions to prevent accidental detonation.

Types of Reactions:

Decomposition: this compound decomposes explosively upon heating, releasing nitrogen gas and mercury.

Substitution: It can undergo substitution reactions with other azides or halides.

Common Reagents and Conditions:

Heat: Decomposition occurs at elevated temperatures.

Acids: Reacts with acids to release hydrazoic acid.

Major Products Formed:

Nitrogen Gas (N₂): A major product of decomposition.

Mercury (Hg): Released as a byproduct during decomposition.

Scientific Research Applications

Applications in Explosives

The primary application of mercury(II) azide is in the field of explosives. It serves as a detonator in blasting caps due to its sensitivity to shock and heat. The compound's ability to decompose rapidly under specific stimuli makes it suitable for initiating larger explosive reactions. Its high energy release upon decomposition is advantageous for controlled demolition and military applications .

Material Science

This compound has been investigated for its potential use in developing new materials with specific properties. For example, researchers have explored the formation of coordination polymers using this compound combined with organic ligands. A notable study reported the synthesis of a coordination polymer , which features unique structural characteristics that could be utilized in advanced material applications .

Chemical Hazard Studies

Due to its toxicity and explosive nature, this compound is also significant in chemical hazard research. Understanding the stability, reactivity, and potential hazards associated with this compound aids in developing safety protocols for handling hazardous materials in laboratory settings . Research has documented various methods for predicting the reactivity of mercury compounds based on their structural characteristics, which is crucial for ensuring safety during experiments involving this compound .

Case Study 1: Synthesis and Characterization

A team led by Axel Schulz successfully isolated and characterized different forms of mercury azides, including . Their work involved extensive safety measures due to the compound's explosive nature. They utilized techniques such as X-ray powder diffraction and infrared spectroscopy to study the structural properties of these compounds, providing valuable insights into their stability and reactivity .

Case Study 2: Coordination Polymers

In another significant study, researchers fabricated a new coordination polymer from this compound and an organic ligand. This polymer exhibited a zig-zag structure formed through covalent bonding between mercury ions and azide anions. The findings suggest potential applications in creating novel materials with specific electronic or catalytic properties .

Mechanism of Action

The explosive nature of mercury(II) azide is due to the rapid decomposition of the azide group, releasing a large amount of nitrogen gas. This rapid gas release creates a shockwave, making it effective in initiating other explosives. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds within the azide group, leading to the formation of nitrogen gas and mercury.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mercury(II) Fulminate (Hg(CNO)₂)

- Synthesis and Stability: Mercury(II) fulminate is prepared by dissolving mercury in nitric acid and adding ethanol, a method known since 1800 . Unlike Hg(N₃)₂, it is thermally unstable and decomposes explosively under mild friction.

- Toxicity and Replacement: Both compounds contain toxic mercury, but Hg(CNO)₂ has been largely replaced by lead azide and lead styphnate in detonators due to superior stability and reduced corrosiveness .

- Structural Sensitivity: Hg(CNO)₂’s instability arises from its weak Hg–O bonds, whereas Hg(N₃)₂’s decomposition is linked to the labile N₃⁻ groups .

Lead Azide (Pb(N₃)₂)

- Stability : Lead azide is significantly less sensitive to mechanical shock than Hg(N₃)₂, with a higher ignition temperature (~300°C vs. ~160°C for Hg(N₃)₂) .

- Toxicity : While lead is toxic, it is less environmentally persistent than mercury, reducing long-term contamination risks .

- Applications : Pb(N₃)₂ is the preferred initiator in military and industrial explosives due to its reliability and compatibility with secondary explosives .

Copper(II) Azide Complexes

- Ligand-Stabilized Systems : Recent studies highlight copper(II) azide complexes (e.g., [Cu(N₃)₂(L)]ₙ) stabilized by nitrogen-rich ligands (triazoles, tetrazoles), which enhance thermal stability (decomposition >200°C) and reduce sensitivity .

- Mechanism : Ligands act as bridges, dissipating energy through coordination networks, a feature absent in Hg(N₃)₂’s simpler ionic structure .

- Performance : These copper complexes exhibit comparable explosive power to Hg(N₃)₂ but with safer handling profiles, making them promising alternatives .

Silver Azide (AgN₃)

- Sensitivity : Silver azide is even more shock-sensitive than Hg(N₃)₂, with detonation velocities exceeding 5,000 m/s .

- Utility: Its instability limits practical use, though it is studied for niche applications in nanotechnology and precision detonators .

Mercury(II) Chloride (HgCl₂)

- Non-Explosive Comparison: Unlike Hg(N₃)₂, HgCl₂ is a stable, crystalline solid used in disinfectants and catalysts. Its toxicity stems from mercury’s bioavailability, whereas Hg(N₃)₂’s hazards are compounded by explosive reactivity .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.